![molecular formula C8H8F3NO2 B1441229 4-Methoxy-3-(trifluoromethoxy)aniline CAS No. 647855-21-8](/img/structure/B1441229.png)
4-Methoxy-3-(trifluoromethoxy)aniline
Overview
Description
4-Methoxy-3-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C8H8F3NO2 and a molecular weight of 207.15 . It is also known as 4-amino-2-trifluoromethoxyanisole . This compound is commonly used as a substrate in organic synthesis for studying amine/aniline-related reactions .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of sodium ferrate and sodium bromide as auxiliary reaction mixtures, heated to 95°C for 4 hours. Sodium amide is then added, and the temperature is raised to 155°C, with the reaction pressure raised to 4 atm, and the reaction is continued for 10 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8F3NO2/c1-13-6-3-2-5(12)4-7(6)14-8(9,10)11/h2-4H,12H2,1H3 . The SMILES string is COC1=C(C=C(C=C1)N)OC(F)(F)F .Chemical Reactions Analysis
This compound has been used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens, derivatives of 3-(quinolin-3-yl)acrylates, and a series of novel Schiff bases, via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 1.32 g/mL at 20°C . The boiling point is 73-75°C at 10 mmHg .Scientific Research Applications
Understanding Lignin Acidolysis
T. Yokoyama's study delves into the acidolysis of lignin, highlighting the significance of the γ-hydroxymethyl group and confirming the existence of a hydride transfer mechanism in benzyl-cation-type intermediates. This research presents the potential applications of 4-Methoxy-3-(trifluoromethoxy)aniline in lignin acidolysis processes, which could revolutionize biomass conversion technologies and sustainable chemical production. Read more.
Ionic Liquids Phase Behavior
Zoran P. Visak and colleagues explore the phase behavior of ionic liquids with various solutes, including the effects of cation and anion types on solubility. This research indicates the potential of this compound as a solute in designing new ionic liquid mixtures for applications in separation technologies and solvent systems. Read more.
Analgesic Applications of Methoxyflurane
K. Porter and associates review the use of methoxyflurane, a related compound, in pain management, suggesting the relevance of exploring similar methoxy-aniline derivatives for medical applications. Although focusing on methoxyflurane, this context emphasizes the importance of understanding the pharmacological properties of methoxy-substituted anilines. Read more.
Food Safety and Antioxidants
Hongxia Liao, Mengting Zhu, and Yi Chen review the occurrence and mitigation strategies of 4-Hydroxy-2-nonenal (4-HNE) in food products. This research underscores the potential of exploring methoxy-aniline derivatives as antioxidants in food preservation and safety. Read more.
Lignin Oxidation to Aromatic Aldehydes
V. Tarabanko and N. Tarabanko discuss catalytic oxidation of lignins into aromatic aldehydes, emphasizing the efficiency and selectivity of this process. This study suggests potential applications of this compound in the catalytic conversion of lignin, offering insights into sustainable chemical synthesis. Read more.
Safety and Hazards
Future Directions
4-Methoxy-3-(trifluoromethoxy)aniline is a valuable compound in the field of organic synthesis. It has been used in the synthesis of various compounds, including anticancer agents and antitumor medicaments . It is also a precursor for synthesising substituted bicyclic heterocycles, including quinolines, benzotriazoles and benzimidazoles analogues . These applications are particularly relevant to the development of active pharmaceutical ingredients (APIs), showing strong antitumor and antiviral activities .
Mechanism of Action
Target of Action
It is known that the compound is used in the synthesis of various pharmaceutical ingredients , suggesting that it may interact with a variety of biological targets.
Mode of Action
It is known to be used in the synthesis of various compounds , indicating that it likely undergoes chemical reactions to interact with its targets. More research is needed to fully understand its interactions and the resulting changes.
Biochemical Pathways
It is used in the synthesis of various pharmaceutical ingredients , suggesting that it may influence a range of biochemical pathways
Result of Action
As it is used in the synthesis of various pharmaceutical ingredients , it is likely to have a range of effects at the molecular and cellular level
properties
IUPAC Name |
4-methoxy-3-(trifluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-13-6-3-2-5(12)4-7(6)14-8(9,10)11/h2-4H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHKHUKMTRYZOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10720323 | |
Record name | 4-Methoxy-3-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10720323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
647855-21-8 | |
Record name | 4-Methoxy-3-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10720323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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